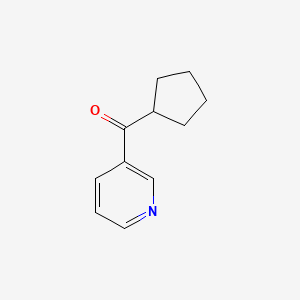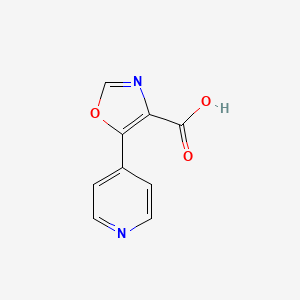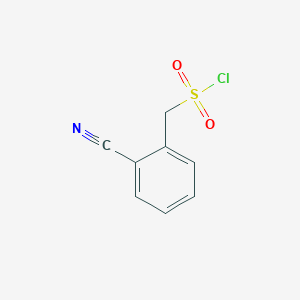![molecular formula C10H12O3 B1355549 (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane CAS No. 61248-99-5](/img/structure/B1355549.png)
(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane
Descripción general
Descripción
(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as 2-Methoxy-2-methyloxirane, is a cyclic ether with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile molecule that has been used for a variety of purposes, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is widely used in the pharmaceutical industry for the synthesis of drugs and other organic compounds. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is used in the synthesis of polymers and plastics, as well as in the synthesis of cosmetics and fragrances.
Mecanismo De Acción
(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane acts as a reagent in organic synthesis, reacting with other molecules to form new compounds. It can also act as a catalyst, speeding up the rate of a reaction. In addition, (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane can act as a nucleophile, reacting with electrophiles to form new compounds.
Biochemical and Physiological Effects
(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is not known to have any direct effects on biochemical or physiological processes. However, its use in the synthesis of pharmaceuticals and agrochemicals may have indirect effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is a versatile molecule that can be used in a variety of lab experiments. It is relatively inexpensive and easily accessible, making it ideal for lab use. However, it is also highly reactive and can be dangerous if not handled properly.
Direcciones Futuras
The potential future directions for (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane are vast. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of polymers and plastics. Additionally, it could be used in the synthesis of cosmetics and fragrances. Finally, it could be used as a catalyst in organic synthesis, as well as a nucleophile in reactions with electrophiles.
Propiedades
IUPAC Name |
(2S)-2-[(2-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491824 | |
| Record name | (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane | |
CAS RN |
61248-99-5 | |
| Record name | Guaiacol glycidyl ether, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACOL GLYCIDYL ETHER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77M57LVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)



